A Comprehensive Analysis of the Physicochemical Properties of trans-2-Phenyl-1-cyclohexanol
A Comprehensive Analysis of the Physicochemical Properties of trans-2-Phenyl-1-cyclohexanol
An In-depth Technical Guide:
Abstract
trans-2-Phenyl-1-cyclohexanol is a chiral alcohol renowned for its role as a versatile chiral auxiliary and building block in asymmetric synthesis.[1][2][3] Its stereochemically defined structure allows for the development of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1] This technical guide provides an in-depth examination of the core physical, spectroscopic, and chemical properties of trans-2-Phenyl-1-cyclohexanol. It is intended for researchers, chemists, and drug development professionals, offering not only reference data but also the causal logic behind key experimental protocols for its synthesis, purification, and characterization.
Core Physicochemical Properties
trans-2-Phenyl-1-cyclohexanol is a white crystalline solid at room temperature.[1] Its properties are well-documented, though slight variations in reported data exist, often attributable to the specific enantiomeric purity of the sample. The racemic mixture and its constituent enantiomers are commercially available and are identified by distinct CAS numbers.
| Property | Value | Notes and Conditions | Source(s) |
| Molecular Formula | C₁₂H₁₆O | [1][2][4] | |
| Molecular Weight | 176.26 g/mol | [1][4][5] | |
| Appearance | White to off-white crystalline powder/solid | [1] | |
| Melting Point | 53 – 67 °C | Range covers different reports and purities. Racemic: 55.5-57.0°C; (-)-(1R,2S): 63-65°C; (+)-(1S,2R): 60-62°C. | [1][6][7] |
| Boiling Point | 105 °C @ 3 mmHg 152-155 °C @ 16 mmHg | Boiling point is typically reported under reduced pressure to prevent decomposition. | [1][6] |
| Solubility | Soluble in most organic solvents | Includes alcohols, ethers, ketones, and fats.[8] Low solubility in water is expected. | [8] |
| Optical Rotation | (-)-(1R,2S): [α]²⁰D = -61° to -55° (c=1, MeOH) (+)-(1S,2R): [α]D²⁵ = +52.8° (c=5.4, MeOH) | A key parameter for confirming enantiomeric identity and purity. | [1][7] |
| CAS Numbers | Racemic (±): 2362-61-0 (-)-(1R,2S): 98919-68-7 (+)-(1S,2R): 34281-92-0 | It is critical to use the correct CAS number for the specific stereoisomer required. | [2] |
Molecular Structure and Stereochemistry
The defining feature of trans-2-Phenyl-1-cyclohexanol is the trans relationship between the hydroxyl (-OH) and phenyl (C₆H₅) groups on the cyclohexane ring. In its most stable chair conformation, both of these bulky substituents occupy equatorial positions to minimize steric strain (A-value), which dictates its reactivity and its effectiveness as a chiral director.
Caption: Chair conformation of (1R,2S)-trans-2-Phenyl-1-cyclohexanol.
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stereochemistry of the compound.
3.1 Infrared (IR) Spectroscopy
The IR spectrum provides a functional group fingerprint. Key absorptions include:
-
O-H Stretch: A strong, broad band around 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (Aromatic): A sharp peak appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Strong, sharp peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): Overtones/combinations in the 1600-2000 cm⁻¹ region and primary stretching bands around 1450-1600 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: In a CDCl₃ solvent, the spectrum typically shows:
-
Aromatic Protons (C₆H₅): A multiplet in the δ 7.2-7.4 ppm range integrating to 5H.
-
Carbinol Proton (CH-OH): A multiplet around δ 3.5-3.7 ppm. Its coupling pattern is diagnostic for the trans configuration, often showing a larger diaxial coupling constant if the ring were to flip, but in this stable conformation, it appears as a multiplet due to coupling with adjacent protons.
-
Benzylic Proton (CH-Ph): A multiplet around δ 2.5-2.7 ppm.
-
Cyclohexyl Protons (CH₂): A series of complex multiplets between δ 1.2-2.2 ppm, integrating to 8H.
-
Hydroxyl Proton (OH): A broad singlet that can appear over a wide range (δ 1.5-4.0 ppm) and is exchangeable with D₂O.
-
-
¹³C NMR: The proton-decoupled spectrum shows distinct signals for each carbon environment:
-
Aromatic Carbons: Multiple signals between δ 126-145 ppm.
-
Carbinol Carbon (C-OH): A signal around δ 75-78 ppm.
-
Benzylic Carbon (C-Ph): A signal around δ 55-58 ppm.
-
Aliphatic Carbons (Cyclohexyl): Signals in the δ 24-35 ppm range.
-
3.3 Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.[9][10]
-
Key Fragments: Common fragments include the loss of water (M-18) at m/z = 158, and fragments corresponding to the phenyl group and cyclohexane ring cleavage.
Field-Proven Synthesis and Purification Protocols
The choice of synthetic route depends on whether a racemic mixture or a specific enantiomer is required.
4.1 Synthesis of Racemic trans-2-Phenyl-1-cyclohexanol
This procedure leverages a copper-catalyzed Grignard reaction, a reliable method for generating the racemic trans-product.
Causality: The Grignard reagent (phenylmagnesium bromide) attacks cyclohexene oxide. The epoxide ring opening is stereoselective, leading predominantly to the trans product. Copper(I) chloride is used as a catalyst to improve the yield and selectivity of the 1,2-addition. The reaction must be conducted under anhydrous conditions as Grignard reagents are strong bases and will be quenched by water.
Step-by-Step Protocol:
-
Apparatus Setup: Equip a 3-L, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and maintain a positive nitrogen atmosphere.
-
Grignard Reagent Formation: Charge the flask with magnesium turnings (35.3 g, 1.47 g-atom) and 170 mL of anhydrous tetrahydrofuran (THF).[7]
-
Addition of Bromobenzene: Add a solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution over 1.5 hours to maintain a gentle reflux.[7]
-
Reaction with Epoxide: After the Grignard formation is complete, add an additional 1 L of anhydrous THF and cool the solution to -30 °C (dry ice/acetone bath). Add copper(I) chloride (6.53 g, 0.066 mol).[7]
-
Addition of Cyclohexene Oxide: Add a solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of anhydrous THF dropwise over 1.5 hours, maintaining the temperature below -25 °C.[7]
-
Warming and Quenching: Allow the reaction to warm to 0 °C and stir for an additional 2 hours. Quench the reaction by slowly adding 500 mL of a saturated aqueous ammonium chloride solution.
-
Workup and Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (2 x 150 mL). Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product as a light-yellow solid. Purify by recrystallization from pentane or hexanes to yield pure trans-2-phenyl-1-cyclohexanol (typically >80% yield).[7]
4.2 Enantiomeric Resolution via Lipase-Catalyzed Kinetic Resolution
This protocol provides a robust method for separating the racemic mixture into its constituent enantiomers using enzymatic catalysis.
Causality: The enzyme Pseudomonas fluorescens lipase selectively catalyzes the acylation of one enantiomer over the other. In this case, it hydrolyzes the chloroacetate ester of the (–)-enantiomer much faster than the (+)-enantiomer.[2] This difference in reaction rate allows for the separation of the fast-reacting alcohol from the slow-reacting ester.
Caption: Workflow for the enzymatic kinetic resolution of trans-2-Phenyl-1-cyclohexanol.
Step-by-Step Protocol:
-
Esterification: Convert the racemic alcohol to its chloroacetate ester by reacting it with chloroacetyl chloride and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.[7] Purify the resulting ester by distillation.
-
Enzymatic Hydrolysis: Prepare a buffered solution (e.g., phosphate buffer, pH 7.5). Add the racemic trans-2-phenylcyclohexyl chloroacetate.
-
Addition of Lipase: Add Pseudomonas fluorescens lipase to the mixture and stir vigorously at room temperature. Monitor the reaction progress using TLC or GC (targeting ~50% conversion).
-
Extraction: Once ~50% conversion is reached, extract the entire mixture with diethyl ether. The organic layer will contain the unreacted (+)-ester and the newly formed (–)-alcohol.
-
Separation: Dry the organic layer and remove the solvent. The resulting mixture of the alcohol and ester can be separated. Fractional crystallization from petroleum ether is highly effective, as the (–)-alcohol crystallizes as colorless needles while the (+)-ester remains in the mother liquor.[7]
-
Hydrolysis of the Ester: Take the mother liquor containing the enriched (+)-ester and hydrolyze it using sodium hydroxide in methanol/water to yield the (+)-(1S,2R)-trans-2-phenyl-1-cyclohexanol.[7]
-
Final Purification: Purify both enantiomers via recrystallization to achieve high enantiomeric excess (>99% ee).
Handling, Storage, and Safety
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Storing at room temperature is generally acceptable, though refrigeration (<15°C) in a dark place is recommended for long-term stability.[1][11]
-
Safety: As with all chemicals, handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
Conclusion
trans-2-Phenyl-1-cyclohexanol is a cornerstone chiral auxiliary whose utility is grounded in its well-defined physical and stereochemical properties. A thorough understanding of its spectroscopic signature is paramount for quality control, while mastery of its synthetic and resolution protocols enables access to enantiomerically pure material essential for advanced applications in asymmetric synthesis and pharmaceutical development. The data and methodologies presented in this guide serve as a comprehensive resource for scientists leveraging this powerful molecule in their research.
References
-
Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]
-
ChemBK. (2024). 2-PHENYL-CYCLOHEXANOL(TRANS). Retrieved from [Link]
-
chemeurope.com. (n.d.). Trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]
-
Gonzalez, J., Aurigemma, C., & Truesdale, L. (2004). SYNTHESIS OF (+)-(1S,2R)- AND (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL VIA SHARPLESS ASYMMETRIC DIHYDROXYLATION (AD). Organic Syntheses, 79, 93. Retrieved from [Link]
-
Stenutz. (n.d.). trans-2-phenyl-1-cyclohexanol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of trans-2-Phenyl-1-cyclohexanol (CAS 2362-61-0). Retrieved from [Link]
-
Scribd. (n.d.). 1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol. Retrieved from [Link]
-
SpectraBase. (n.d.). 13C NMR of (1S,2R)-(+)-trans-2-phenyl-1-cyclohexanol. Retrieved from [Link]
-
PubChem. (n.d.). rel-(1R,2S)-2-Phenylcyclohexanol. Retrieved from [Link]
-
PubChem. (n.d.). (+)-trans-2-Phenylcyclohexanol. Retrieved from [Link]
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1993). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses, 72, 75. Retrieved from [Link]
-
NIST WebBook. (n.d.). trans-2-Phenyl-1-cyclohexanol IR Spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). trans-2-Phenyl-1-cyclohexanol Mass Spectrum. Retrieved from [Link]
-
SIELC Technologies. (2018). trans-2-Phenyl-1-cyclohexanol. Retrieved from [Link]
-
King, S. B., & Sharpless, K. B. (1994). An efficient synthesis of enantiomerically pure trans-2-phenylcyclohexanol. Tetrahedron Letters, 35(31), 5611-5612. Retrieved from [Link]
-
NIST WebBook. (n.d.). trans-2-Phenyl-1-cyclohexanol Phase change data. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 3. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]
- 4. trans-2-Phenyl-1-cyclohexanol | CAS 2362-61-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. (+)-trans-2-Phenylcyclohexanol | C12H16O | CID 9898975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TRANS-2-PHENYL-1-CYCLOHEXANOL | 2362-61-0 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
- 9. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) IR Spectrum [chemicalbook.com]
- 10. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]
- 11. trans-2-Phenyl-1-cyclohexanol | 2362-61-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
